Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester
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Overview
Description
Scientific Research Applications
Facile α-Glucuronidation
Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester facilitates α-glucuronidation in the synthesis of terpenyl glucuronide esters. This process achieves high yields using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and terpenoid alcohols, with α-selectivity at the anomer position facilitated by the participation of the methoxycarbonyl group at C-6 (Tianqi Du et al., 2022).
Historical Context in Mouse Antigen Isolation
Historically, this compound has been used in the isolation of mouse antigens with H2-histocompatibility specificity, synthesized from oestrone. It has played a role in the extraction and purification of glucuronides from human pregnancy urine (D. Davies, 1962).
Synthesis of Retinyl Glucuronides
In the synthesis of retinyl glucuronides, acetyldiethylstilbestrol derivatives react with methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-beta-D-glucopyran)uronate to produce retinyl beta-D-glucuronide. This compound supports the growth of vitamin A-deficient rats (A. Barua & J. Olson, 1987).
Metabolism of Drugs and Ester Glucuronides
The compound is also involved in the metabolism of drugs, specifically in the isolation of ester glucuronides of p-aminosalicylic acid and salicylic acid from rabbit urine (H. Tsukamoto et al., 1964).
Chemo-Enzymatic Synthesis
An improved chemo-enzymatic method for synthesizing a series of 1-beta-O-acyl glucuronides has been developed from methyl acetyl derivatives, involving the use of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate (A. Baba & T. Yoshioka, 2007).
Synthesis of Aryl Glucuronides
The compound is instrumental in developing aryl glucuronides as potential probes for heparanase. This includes synthesizing various glucuronide esters and analyzing their formation and outcomes (A. Pearson et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3/b27-26+/t28-,29-,30-,31+,33+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEOVEVTJJLCOK-FCQDFCJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746929 |
Source
|
Record name | 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40269-22-5 |
Source
|
Record name | 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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